10-Hydroxydesipramine is a significant metabolite of desipramine, a tricyclic antidepressant. It is characterized by the presence of a hydroxyl group attached to the tenth carbon of the desipramine molecule. This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of desipramine, influencing both its therapeutic effects and potential side effects. The study of 10-hydroxydesipramine is essential in pharmacological research, particularly in evaluating drug metabolism and safety profiles .
10-Hydroxydesipramine is primarily derived from desipramine through metabolic processes in the body. Desipramine itself is metabolized predominantly in the liver, with cytochrome P450 enzymes, particularly CYP2D6, playing a pivotal role in its conversion to various metabolites, including 10-hydroxydesipramine .
Chemically, 10-hydroxydesipramine falls under the category of tertiary amines and is classified as a hydroxylated derivative of desipramine. Its molecular formula is , reflecting its structure as a modified tricyclic antidepressant.
The synthesis of 10-hydroxydesipramine can be achieved through several methods:
In industrial settings, synthesis often involves optimizing reaction conditions—such as temperature, pH, and reaction time—to enhance yield and purity. For instance, fine-tuning these parameters can significantly improve the efficiency of hydroxylation reactions.
The molecular structure of 10-hydroxydesipramine features a tricyclic framework typical of tricyclic antidepressants, with an additional hydroxyl group at the tenth carbon. This structural modification is critical for its biological activity.
10-Hydroxydesipramine participates in several chemical reactions:
The mechanism by which 10-hydroxydesipramine exerts its effects involves modulation of neurotransmitter systems in the brain. It primarily inhibits the reuptake of norepinephrine and serotonin at neuronal synapses, similar to its parent compound desipramine. This action contributes to its antidepressant effects and influences various physiological responses associated with mood regulation .
10-Hydroxydesipramine has several scientific applications:
10-Hydroxydesipramine (chemical name: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-1-hydroxypropan-1-amine) is a biologically active monohydroxylated metabolite of the tricyclic antidepressant desipramine. Its molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.39 g/mol [1] [7]. The compound features a hydroxyl group (-OH) at the C10 position of the dibenzazepine ring system, which significantly alters its polarity compared to the parent drug. This structural modification is critical for its pharmacokinetic behavior, including distribution and elimination. The compound's IUPAC name and structural conformation classify it within the dibenzoazepine chemical class, sharing the core tricyclic ring system characteristic of first-generation antidepressants [3] [7].
Table 1: Physicochemical Properties of 10-Hydroxydesipramine
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₂O |
Molecular Weight | 282.39 g/mol |
CAS Registry Number | 542021 (free base) |
Chemical Class | Dibenzoazepine |
Key Functional Groups | Secondary amine, Hydroxyl group |
Polarity | Higher than desipramine |
10-Hydroxydesipramine is a major oxidative metabolite formed during the hepatic biotransformation of desipramine, primarily mediated by the cytochrome P450 isoform CYP2D6 [2] [4]. Desipramine itself is a secondary amine tricyclic antidepressant (TCA) and an active metabolite of imipramine. The hydroxylation at the C10 position produces 10-Hydroxydesipramine, which retains pharmacological activity, though with a distinct receptor affinity profile compared to the parent compound. Studies indicate that this metabolite contributes to the overall clinical effects of desipramine therapy, particularly due to its ability to cross the blood-brain barrier and interact with central nervous system targets [6] [8]. Its formation is subject to genetic polymorphism in CYP2D6, leading to variable concentrations across individuals [2] [4].
The identification of 10-Hydroxydesipramine emerged from metabolic studies of desipramine in the 1960s, following desipramine's introduction as an antidepressant in 1963 [3] [7]. Early research focused on elucidating the metabolic pathways of tricyclic antidepressants, revealing that hydroxylated metabolites like 10-Hydroxydesipramine retained significant biological activity. This discovery challenged the initial assumption that metabolism solely represented drug deactivation. By the 1980s, advanced analytical techniques (e.g., HPLC, mass spectrometry) enabled precise quantification of this metabolite in biological samples, facilitating studies on its pharmacokinetic-pharmacodynamic relationships [4] [6]. Its role in mediating both therapeutic and toxic effects (e.g., cardiac implications) became a focal point of neuropharmacology research, particularly in the context of individualized therapy for depression [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0